2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide
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Overview
Description
2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide is a chemical compound with the molecular formula C15H16FNO2S. It is a member of the benzenesulfonamide family, which are known for their diverse applications in various fields, including pharmaceuticals and agrochemicals .
Preparation Methods
The synthesis of 2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide typically involves the reaction of 4-fluorobenzenesulfonyl chloride with 4-isopropylaniline under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, and the product is purified by recrystallization or chromatography .
Chemical Reactions Analysis
2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: It can undergo nucleophilic substitution reactions where the fluorine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it forms carbon-carbon bonds with other aromatic compounds
Scientific Research Applications
2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: It is investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide involves its interaction with specific molecular targets in biological systems. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but it is known to affect various biochemical processes .
Comparison with Similar Compounds
2-fluoro-N-[4-(propan-2-yl)phenyl]benzenesulfonamide can be compared with other similar compounds such as:
4-fluoro-N-(2-propan-2-ylphenyl)benzenesulfonamide: This compound has a similar structure but differs in the position of the isopropyl group.
N-[4-(propan-2-yl)phenyl]benzenesulfonamide: This compound lacks the fluorine atom, which may affect its chemical reactivity and biological activity
Properties
Molecular Formula |
C15H16FNO2S |
---|---|
Molecular Weight |
293.4 g/mol |
IUPAC Name |
2-fluoro-N-(4-propan-2-ylphenyl)benzenesulfonamide |
InChI |
InChI=1S/C15H16FNO2S/c1-11(2)12-7-9-13(10-8-12)17-20(18,19)15-6-4-3-5-14(15)16/h3-11,17H,1-2H3 |
InChI Key |
GNAGWARYAYUKLM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=CC=C2F |
Origin of Product |
United States |
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